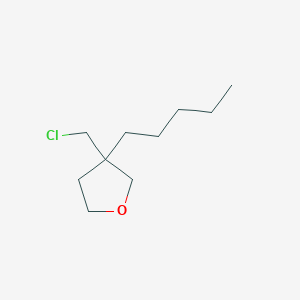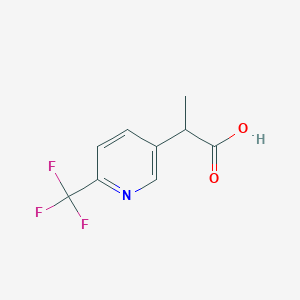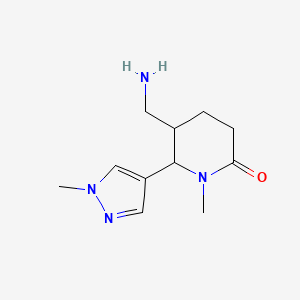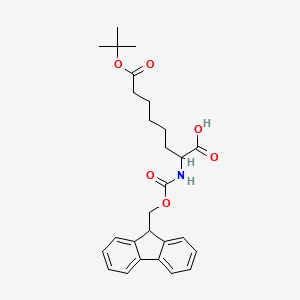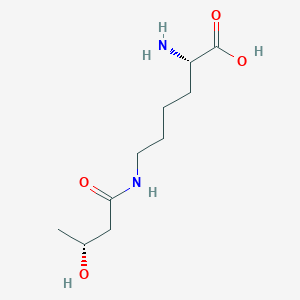![molecular formula C12H14FNO B13642090 6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13642090.png)
6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Fluorophenyl)-3-azabicyclo[311]heptan-6-ol is a bicyclic compound featuring a fluorophenyl group and an azabicycloheptane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol can be achieved through several synthetic routes. One common method involves the intramolecular cycloaddition of 1,6-enyne-derived ketenimine, catalyzed by copper (I) to form the strained and bridged bicyclic system . This reaction provides a straightforward approach to synthesizing structurally diverse and strained bicyclic compounds with good yields and moderate to excellent diastereoselectivities.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for studying biological pathways and interactions due to its unique structural properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a ligand for various receptors.
Industry: It is used in the development of new materials and as a precursor for synthesizing other valuable compounds.
Mecanismo De Acción
The mechanism of action of 6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-: This compound shares a similar bicyclic structure but differs in the substituents attached to the bicyclic core.
6,6-Dimethyl-2-methylenebicyclo[3.2.0]heptan-3-ol:
Uniqueness
6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol is unique due to the presence of the fluorophenyl group and the azabicycloheptane structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H14FNO |
|---|---|
Peso molecular |
207.24 g/mol |
Nombre IUPAC |
6-(4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol |
InChI |
InChI=1S/C12H14FNO/c13-11-3-1-8(2-4-11)12(15)9-5-10(12)7-14-6-9/h1-4,9-10,14-15H,5-7H2 |
Clave InChI |
CCLPSVVZMVQUAK-UHFFFAOYSA-N |
SMILES canónico |
C1C2CNCC1C2(C3=CC=C(C=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13642054.png)

